4',6'-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one
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Overview
Description
4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[321]octane-3,2’-morpholin]-5’-one is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as the core structure . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.3.1]nonane: A related structure with different ring sizes and properties.
Uniqueness
4’,6’-Dimethyl-8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one stands out due to its trifluoromethoxy group and sulfonyl functional group, which impart unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23F3N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2',4'-dimethyl-8-[4-(trifluoromethoxy)phenyl]sulfonylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one |
InChI |
InChI=1S/C19H23F3N2O5S/c1-12-17(25)23(2)11-18(28-12)9-13-3-4-14(10-18)24(13)30(26,27)16-7-5-15(6-8-16)29-19(20,21)22/h5-8,12-14H,3-4,9-11H2,1-2H3 |
InChI Key |
XNFDGLOABYFXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(CC2(O1)CC3CCC(C2)N3S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C |
Origin of Product |
United States |
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